

Cloning and Sequencing the Neoaureothin (nor) Gene Cluster: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neoaureothin

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These application notes provide a detailed overview and experimental protocols for the cloning and sequencing of the **neoaureothin** (nor) gene cluster from *Streptomyces orinoci*.

Neoaureothin, a polyketide with a rare nitroaryl moiety, exhibits notable biological activities, making its biosynthetic pathway a subject of significant interest for natural product discovery and synthetic biology applications.^[1] The methodologies described herein are based on established molecular biology techniques and the key findings from the initial characterization of the nor gene cluster.

Overview of the Neoaureothin (nor) Gene Cluster

The **neoaureothin** (nor) biosynthetic gene cluster from *Streptomyces orinoci* spans approximately 39 kb.^[1] Its genetic architecture is highly similar to the aureothin (aur) gene cluster from *Streptomyces thioluteus*. A key feature of the nor cluster is the presence of a modular type I polyketide synthase (PKS) that operates in a non-colinear fashion, where individual PKS modules are utilized iteratively.^[1] The GenBank accession number for the **neoaureothin** gene cluster is AM778535.1.

Quantitative Data Summary

The following table summarizes the key quantitative data for the **neoaureothin** (nor) gene cluster and for the highly similar aureothin (aur) gene cluster for comparative purposes.

Feature	Neoauoreothin (nor) Gene Cluster	Aureothin (aur) Gene Cluster	Reference
Producing Organism	Streptomyces orinoci	Streptomyces thioluteus	[1]
Size of Gene Cluster	~39 kb	~27 kb	[1]
GenBank Accession No.	AM778535.1	AJ575648.1	
Number of ORFs	>15 (based on homology)	15	
PKS Type	Type I modular PKS	Type I modular PKS	
PKS Architecture	Non-colinear, iterative	Non-colinear, iterative	

Putative Functional Annotation of Open Reading Frames (ORFs) in the nor Gene Cluster

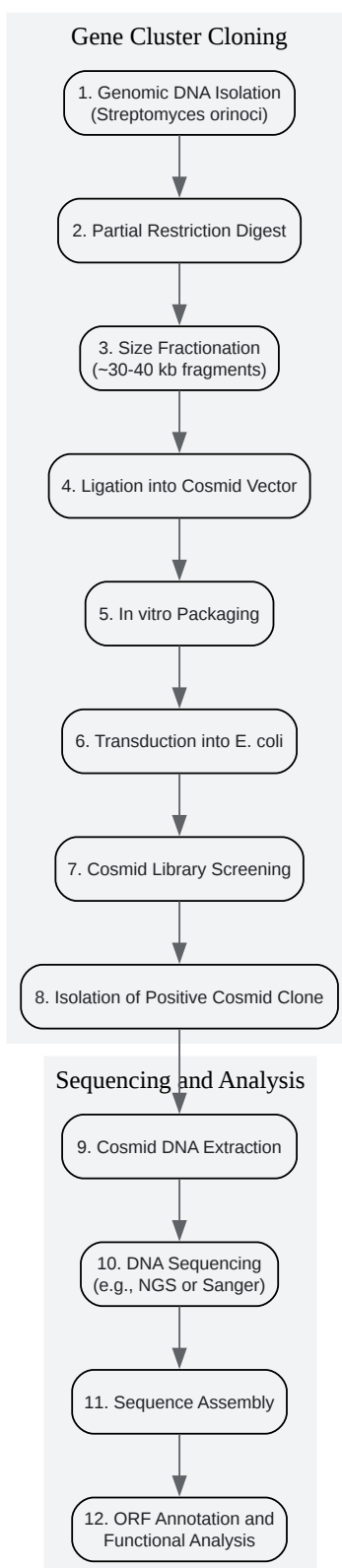
Based on sequence homology with the well-characterized aureothin (aur) gene cluster, the following table provides a putative functional annotation for the ORFs within the **neoauoreothin** (nor) gene cluster.

Gene (Putative)	Size (amino acids)	Proposed Function	Homology to aur Cluster Gene
norA	2138	Polyketide Synthase (Module 1 & 2)	aurA
norB	1854	Polyketide Synthase (Module 3)	aurB
norC	2999	Polyketide Synthase (Module 4 & 5)	aurC
norD	431	Thioesterase	aurD
norE	347	4-amino-benzoic acid resistance protein	aurE
norF	409	p-aminobenzoic acid N-oxygenase	aurF
norG	290	Hypothetical protein	aurG
norH	402	Cytochrome P450 monooxygenase	aurH
norI	245	O-methyltransferase	aurI
norJ	275	Acyl-CoA synthetase	aurJ
norK	468	Acyl-CoA dehydrogenase	aurK
norL	390	Enoyl-CoA hydratase/isomerase	aurL
norM	420	3-hydroxyacyl-CoA dehydrogenase	aurM
norN	392	Acyl-CoA C-acyltransferase	aurN
norO	189	Transcriptional regulator	aurO

norP	650	ABC transporter ATP-binding protein	aurP
norQ	300	ABC transporter permease	aurQ

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the cloning and sequencing of the **neaureothin** (nor) gene cluster.

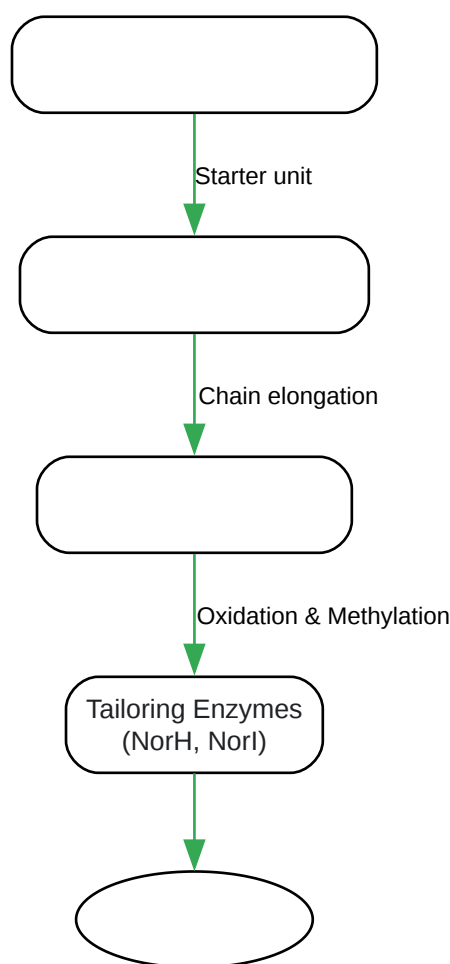


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Caption: Workflow for cloning and sequencing the *nor* gene cluster.

Neoauoreothin Biosynthesis Pathway

The biosynthesis of **neoauoreothin** is initiated with the precursor p-nitrobenzoic acid (PNBA) and involves a non-colinear type I polyketide synthase. The following diagram depicts the proposed biosynthetic pathway.



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Caption: Proposed biosynthesis pathway of **neoauoreothin**.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in cloning and sequencing the **neoauoreothin** (nor) gene cluster.

Protocol 1: High Molecular Weight Genomic DNA Isolation from *Streptomyces orinoci*

Objective: To isolate high molecular weight genomic DNA suitable for constructing a cosmid library.

Materials:

- *Streptomyces orinoci* culture
- Lysis buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 15% sucrose, 2 mg/mL lysozyme)
- Proteinase K (20 mg/mL)
- 10% SDS
- Phenol:chloroform:isoamyl alcohol (25:24:1)
- Isopropanol
- 70% Ethanol
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Sterile wide-bore pipette tips

Procedure:

- Inoculate 50 mL of a suitable liquid medium with *S. orinoci* spores or mycelial fragments and incubate with shaking at 28-30°C for 48-72 hours.
- Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.
- Wash the mycelial pellet twice with 10% glycerol.
- Resuspend the pellet in 5 mL of lysis buffer and incubate at 37°C for 1-2 hours to digest the cell wall.

- Add 0.5 mL of 10% SDS and 50 µL of proteinase K, mix gently by inversion, and incubate at 55°C for 2 hours.
- Cool the lysate to room temperature and perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol. Use gentle mixing to avoid shearing the DNA.
- Transfer the aqueous phase to a new tube using a wide-bore pipette tip.
- Precipitate the DNA by adding 0.7 volumes of isopropanol. Spool the DNA out with a sealed glass pipette or pellet by centrifugation at 10,000 x g for 10 minutes.
- Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in an appropriate volume of TE buffer.
- Assess the quality and quantity of the genomic DNA using a spectrophotometer and by electrophoresis on a 0.8% agarose gel. High molecular weight DNA should appear as a tight band of >30 kb.

Protocol 2: Construction of a *Streptomyces orinoci* Cosmid Library

Objective: To generate a representative cosmid library containing large fragments of *S. orinoci* genomic DNA.

Materials:

- High molecular weight *S. orinoci* genomic DNA
- Cosmid vector (e.g., pWEB-TNC™, SuperCos 1)
- Restriction enzyme (e.g., Sau3AI)
- Calf intestinal phosphatase (CIP)
- T4 DNA ligase and buffer
- In vitro packaging extract (e.g., Gigapack III XL Packaging Extract)

- E. coli host strain (e.g., XL1-Blue MR)
- LB agar plates with appropriate antibiotic selection

Procedure:

- Perform a series of partial digests of the high molecular weight genomic DNA with Sau3AI to obtain fragments predominantly in the 30-40 kb range. This can be achieved by varying the enzyme concentration or incubation time.
- Analyze the digestion products on a 0.5% agarose gel alongside a size marker to identify the optimal digestion conditions.
- Prepare the cosmid vector by digesting with a compatible restriction enzyme (e.g., BamHI) and dephosphorylating the ends with CIP to prevent self-ligation.
- Perform a scaled-up partial digest of the genomic DNA and ligate the size-selected fragments with the prepared cosmid vector using T4 DNA ligase.
- Package the ligation mixture into lambda phage particles using an in vitro packaging extract according to the manufacturer's instructions.
- Transduce the packaged cosmids into a suitable E. coli host strain.
- Plate the transduced cells on LB agar plates containing the appropriate antibiotic for selection of recombinant clones.
- The resulting colonies represent the genomic cosmid library.

Protocol 3: Screening the Cosmid Library

Objective: To identify cosmid clones containing the **neo**aureothin (nor) gene cluster.

Materials:

- S. orinoci cosmid library
- Nylon membranes

- DNA probe specific to a key gene in the nor cluster (e.g., a PKS gene)
- DNA labeling kit (e.g., DIG High Prime DNA Labeling and Detection Starter Kit I)
- Hybridization buffer and wash solutions

Procedure:

- Design and synthesize a DNA probe based on a conserved region of a PKS gene from a related biosynthetic pathway (e.g., the aur cluster).
- Label the DNA probe with a detectable marker (e.g., digoxigenin, DIG).
- Plate the cosmid library onto LB agar plates and grow overnight.
- Transfer the colonies to a nylon membrane.
- Lyse the bacterial cells on the membrane and denature and fix the DNA.
- Pre-hybridize the membrane in hybridization buffer.
- Add the labeled DNA probe and incubate overnight at the appropriate hybridization temperature.
- Wash the membrane under stringent conditions to remove non-specifically bound probe.
- Detect the hybridized probe using an appropriate detection method (e.g., colorimetric or chemiluminescent detection for DIG-labeled probes).
- Isolate the positive clones from the master plate for further analysis.

Protocol 4: DNA Sequencing and Analysis

Objective: To determine the nucleotide sequence of the cloned nor gene cluster and perform bioinformatic analysis.

Materials:

- Purified positive cosmid DNA

- Sequencing primers

Procedure:

- Extract high-purity cosmid DNA from the positive clones.
- Sequence the cosmid insert using either a shotgun sequencing approach with Sanger sequencing or a next-generation sequencing (NGS) platform.
 - Sanger Sequencing: Subclone random fragments of the cosmid insert into a sequencing vector and sequence individual clones.
 - Next-Generation Sequencing: Prepare a sequencing library from the cosmid DNA and sequence on a platform such as Illumina.
- Assemble the sequencing reads into a single contig representing the full-length gene cluster.
- Perform bioinformatic analysis on the assembled sequence:
 - Identify Open Reading Frames (ORFs) using software like Glimmer or Prodigal.
 - Perform functional annotation of the predicted ORFs by homology searches against public databases (e.g., BLAST against NCBI's non-redundant protein database).
 - Analyze the domain architecture of the PKS proteins using tools like antiSMASH or PKS/NRPS Analysis Website.
 - Compare the gene organization and sequence identity with the aureothin (aur) gene cluster to elucidate the evolutionary relationship and functional conservation.

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References

- 1. Non-colinear polyketide biosynthesis in the aureothin and neo-aureothin pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cloning and Sequencing the Neo-aureothin (nor) Gene Cluster: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8089337#cloning-and-sequencing-the-neo-aureothin-nor-gene-cluster]

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